(2S,5S)-1-Benzyl-2,5-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-1-Benzyl-2,5-dimethylpiperazine is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of benzyl and methyl groups attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-Benzyl-2,5-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 2,5-dimethylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, under reflux conditions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation step.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-Benzyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
(2S,5S)-1-Benzyl-2,5-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5S)-1-Benzyl-2,5-dimethylpiperazine involves:
Molecular Targets: The compound may interact with specific receptors in the central nervous system, such as serotonin or dopamine receptors.
Pathways Involved: It may modulate neurotransmitter release or reuptake, leading to altered neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-1-Benzyl-2,5-diphenylpiperazine: Similar structure but with phenyl groups instead of methyl groups.
(2S,5S)-1-Benzyl-2,5-dimethylpyrrolidine: Similar structure but with a five-membered ring.
(2S,5S)-1-Benzyl-2,5-dimethylmorpholine: Similar structure but with an oxygen atom in the ring.
Uniqueness
(2S,5S)-1-Benzyl-2,5-dimethylpiperazine is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S,5S)-1-benzyl-2,5-dimethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCHBVEUFDSIK-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.